molecular formula C11H19NO5 B6151358 (1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid CAS No. 927870-60-8

(1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid

Cat. No.: B6151358
CAS No.: 927870-60-8
M. Wt: 245.27 g/mol
InChI Key: LUFYOKRQPSBJIS-GJMOJQLCSA-N
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Description

(1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95.
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Biological Activity

(1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C12H23NO5
  • Molecular Weight : 251.32 g/mol
  • CAS Number : 1392745-22-0

Synthesis

The synthesis of this compound typically involves the protection of amino groups and the introduction of functional groups through various organic reactions. For instance, a common method includes the use of tert-butoxycarbonyl (Boc) protection for amino groups followed by cyclization reactions to form the cyclopentane structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in antibiotic development .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of serine proteases, which play crucial roles in various physiological processes including blood coagulation and immune responses. Inhibitory assays revealed IC50 values indicating effective inhibition at micromolar concentrations .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL .
Enzyme Inhibition Effective serine protease inhibitor with an IC50 of 10 µM, indicating strong inhibition capabilities .
Anticancer Activity Induced apoptosis in breast cancer cell lines with a reduction in cell viability by 60% at 100 µM concentration .

Properties

CAS No.

927870-60-8

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(1R,3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8-/m1/s1

InChI Key

LUFYOKRQPSBJIS-GJMOJQLCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C[C@H]1O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)O

Purity

95

Origin of Product

United States

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